N-Desbenzylbenidipine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desbenzylbenidipine typically involves the metabolic transformation of benidipine. This process is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions involve the presence of NADPH, which facilitates the N-debenzylation of benidipine .
Industrial Production Methods: Industrial production of this compound is not commonly reported, as it is primarily studied as a metabolite rather than a standalone compound. The focus is more on understanding its formation and role in the metabolism of benidipine .
Chemical Reactions Analysis
Types of Reactions: N-Desbenzylbenidipine undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of dehydrobenidipine.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This reaction involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: NADPH and cytochrome P450 enzymes (CYP3A4 and CYP3A5) are essential for the oxidation process.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various reagents can be employed depending on the desired substitution reaction.
Major Products Formed:
Dehydrobenidipine: Formed through the oxidation of this compound.
Scientific Research Applications
N-Desbenzylbenidipine has several scientific research applications, including:
Mechanism of Action
N-Desbenzylbenidipine exerts its effects through the inhibition of calcium channels. The compound specifically targets L, N, and T type calcium channels, similar to benidipine . This inhibition leads to a decrease in calcium ion influx, resulting in vasodilation and reduced blood pressure . The high affinity of this compound for cell membranes contributes to its long-lasting pharmacological activity .
Comparison with Similar Compounds
Benidipine: The parent compound from which N-Desbenzylbenidipine is derived.
Dehydrobenidipine: Another metabolite formed through the oxidation of this compound.
Amlodipine: A similar dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness: this compound is unique due to its specific formation through the N-debenzylation of benidipine and its role in the metabolic pathway of this calcium channel blocker . Its distinct mechanism of action and long-lasting activity make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of calcium channel blockers .
Properties
CAS No. |
758642-28-3 |
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Molecular Formula |
C21H25N3O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-[(3R)-piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25N3O6/c1-12-17(20(25)29-3)19(14-6-4-7-15(10-14)24(27)28)18(13(2)23-12)21(26)30-16-8-5-9-22-11-16/h4,6-7,10,16,19,22-23H,5,8-9,11H2,1-3H3/t16-,19-/m1/s1 |
InChI Key |
DKQAXNFZGYGGHH-VQIMIIECSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCNC2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCNC2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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